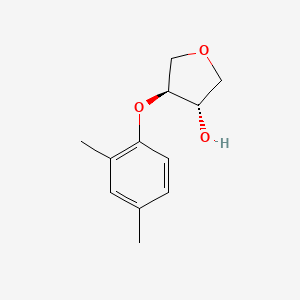
Henicosan-8-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Henicosan-8-ol is a long-chain primary fatty alcohol with the molecular formula C21H44O It is a derivative of henicosane, where a hydroxyl group is attached to the eighth carbon atom in the chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Henicosan-8-ol can be synthesized through several methods. One common approach involves the reduction of henicosanoic acid using lithium aluminum hydride (LiAlH4) as a reducing agent. The reaction typically occurs in anhydrous ether or tetrahydrofuran (THF) under reflux conditions. Another method involves the hydroboration-oxidation of henicosene, where borane (BH3) is used in the first step, followed by oxidation with hydrogen peroxide (H2O2) in the presence of sodium hydroxide (NaOH).
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of henicosanoic acid or its esters. This process uses a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The resulting alcohol is then purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: Henicosan-8-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to henicosanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to henicosane using strong reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: this compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed:
Oxidation: Henicosanoic acid.
Reduction: Henicosane.
Substitution: Henicosyl chloride.
Aplicaciones Científicas De Investigación
Henicosan-8-ol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other long-chain alcohols and fatty acids. It also serves as a model compound for studying the properties of long-chain alcohols.
Biology: this compound is studied for its role in biological membranes and its potential as a bioactive compound with antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an emollient in skincare products.
Industry: It is used in the production of surfactants, lubricants, and plasticizers. Its long hydrophobic chain makes it suitable for use in various industrial applications.
Mecanismo De Acción
The mechanism of action of henicosan-8-ol involves its interaction with biological membranes. The hydroxyl group allows it to form hydrogen bonds with other molecules, while the long hydrophobic chain interacts with lipid bilayers. This dual interaction can affect membrane fluidity and permeability, leading to various biological effects. In antimicrobial applications, this compound disrupts the cell membrane of microorganisms, leading to cell lysis and death.
Comparación Con Compuestos Similares
Henicosan-8-ol can be compared with other long-chain alcohols such as:
Henicosan-1-ol: Similar in structure but with the hydroxyl group at the first carbon atom.
Henicosan-11-ol: The hydroxyl group is at the eleventh carbon atom.
Heneicosane: The parent hydrocarbon without the hydroxyl group.
Uniqueness: this compound is unique due to the position of its hydroxyl group, which influences its chemical reactivity and interaction with biological membranes. This positional difference can lead to variations in its physical properties and applications compared to other long-chain alcohols.
Propiedades
Fórmula molecular |
C21H44O |
|---|---|
Peso molecular |
312.6 g/mol |
Nombre IUPAC |
henicosan-8-ol |
InChI |
InChI=1S/C21H44O/c1-3-5-7-9-10-11-12-13-14-16-18-20-21(22)19-17-15-8-6-4-2/h21-22H,3-20H2,1-2H3 |
Clave InChI |
BZBIAMKUHQYIKT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC(CCCCCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(4-chloro-2-{[(3-hydroxypropyl)amino]methyl}phenoxy)-N-(4-methylphenyl)acetamide](/img/structure/B13355785.png)
![N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]-3-(1H-tetraazol-1-yl)propanamide](/img/structure/B13355787.png)



![2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-[6-(trifluoromethyl)pyridin-3-yl]acetamide](/img/structure/B13355817.png)
![3-[(Propylsulfanyl)methyl]-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355826.png)
![2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide](/img/structure/B13355830.png)


![3-{6-[(E)-2-(2-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B13355848.png)

